2-((Hexyl-d4)oxy)tetrahydropyran
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Overview
Description
2-((Hexyl-d4)oxy)tetrahydropyran is a deuterium-labeled compound, which means it contains deuterium atoms instead of regular hydrogen atoms. This compound is often used in scientific research, particularly in studies involving metabolic pathways, environmental pollutant standards, and clinical diagnostics. Its molecular formula is C11H18D4O2, and it has a molecular weight of 190.32 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((Hexyl-d4)oxy)tetrahydropyran typically involves the reaction of hexyl alcohol with tetrahydropyran under specific conditions. One common method is the etherification of hexyl alcohol with tetrahydropyran in the presence of an acid catalyst such as p-toluenesulfonic acid in dichloromethane at ambient temperature . This reaction forms the desired tetrahydropyranyl ether.
Industrial Production Methods
Industrial production of this compound may involve large-scale etherification processes using similar reaction conditions as in laboratory synthesis. The use of deuterium-labeled hexyl alcohol is crucial for producing the deuterium-labeled compound. The process is optimized for high yield and purity, ensuring the compound meets the required standards for research applications .
Chemical Reactions Analysis
Types of Reactions
2-((Hexyl-d4)oxy)tetrahydropyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it back to the parent alcohol.
Substitution: The ether linkage can be cleaved and substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of hexyl ketone or hexyl aldehyde.
Reduction: Regeneration of hexyl alcohol.
Substitution: Formation of various substituted tetrahydropyran derivatives.
Scientific Research Applications
2-((Hexyl-d4)oxy)tetrahydropyran has several applications in scientific research:
Chemistry: Used as a reference standard in nuclear magnetic resonance (NMR) spectroscopy to study reaction mechanisms and kinetics.
Biology: Employed in metabolic studies to trace the pathways of deuterium-labeled compounds in biological systems.
Medicine: Utilized in clinical diagnostics for imaging and diagnosis, as well as in newborn screening.
Industry: Acts as a standard for detecting environmental pollutants in air, water, soil, sediment, and food.
Mechanism of Action
The mechanism of action of 2-((Hexyl-d4)oxy)tetrahydropyran involves its role as a stable isotope-labeled compound. In metabolic studies, it helps trace the pathways of deuterium-labeled molecules, providing insights into biochemical processes. The deuterium atoms in the compound allow for precise tracking using NMR spectroscopy, mass spectrometry, and other analytical techniques.
Comparison with Similar Compounds
Similar Compounds
Tetrahydropyran: The parent compound, consisting of a six-membered ring with one oxygen atom.
2-Tetrahydropyranyl ethers: Derived from the reaction of alcohols with 3,4-dihydropyran, commonly used as protecting groups in organic synthesis.
Uniqueness
2-((Hexyl-d4)oxy)tetrahydropyran is unique due to its deuterium labeling, which makes it particularly valuable in research applications requiring precise tracking and analysis. The presence of deuterium atoms enhances the compound’s stability and allows for detailed studies of metabolic pathways and reaction mechanisms.
Properties
Molecular Formula |
C11H22O2 |
---|---|
Molecular Weight |
190.32 g/mol |
IUPAC Name |
2-(3,3,4,4-tetradeuteriohexoxy)oxane |
InChI |
InChI=1S/C11H22O2/c1-2-3-4-6-9-12-11-8-5-7-10-13-11/h11H,2-10H2,1H3/i3D2,4D2 |
InChI Key |
LMUWFXQGRIPPJK-KHORGVISSA-N |
Isomeric SMILES |
[2H]C([2H])(CC)C([2H])([2H])CCOC1CCCCO1 |
Canonical SMILES |
CCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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